molecular formula C18H12 B114907 Naphthacene CAS No. 92-24-0

Naphthacene

Cat. No.: B114907
CAS No.: 92-24-0
M. Wt: 228.3 g/mol
InChI Key: IFLREYGFSNHWGE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Naphthacene, also known as Tetracene, is a polycyclic aromatic hydrocarbon . It is a key component of the tetracycline class of antibiotics . The primary targets of this compound are bacterial cells, specifically their protein synthesis machinery . It binds to the 30S ribosomal subunit of bacteria, inhibiting the binding of aminoacyl-tRNA to the mRNA translation complex .

Mode of Action

This compound interacts with its targets by binding reversibly to the bacterial 30S ribosomal subunit . This prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, disrupting protein synthesis . This disruption of protein synthesis hampers the growth and repair mechanisms of the bacteria, thereby exerting its antibacterial effect .

Biochemical Pathways

It is known that the compound interferes with protein synthesis in bacteria . By inhibiting the binding of aminoacyl-tRNA to the mRNA translation complex, this compound disrupts the process of translation, a crucial step in the central dogma of molecular biology .

Pharmacokinetics

The pharmacokinetics of this compound, as part of the tetracycline class of antibiotics, has been studied extensively . The compound is absorbed orally, and its absorption is decreased with the ingestion of certain medications, supplements, or foods that contain polyvalent cations, such as calcium and magnesium .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting protein synthesis, this compound prevents bacteria from growing and repairing themselves . This makes this compound an effective antibacterial agent .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain minerals can facilitate the abiotic transformation of this compound, potentially affecting its antimicrobial activity . Furthermore, the compound’s absorption can be affected by the presence of certain substances in the gastrointestinal tract, such as calcium and magnesium .

Biochemical Analysis

Biochemical Properties

Naphthacene has been found to have various biological activities. For instance, it has been reported to have potent antitumor, anti-inflammatory, and antituberculosis activities

Cellular Effects

It is known that this compound is a molecular organic semiconductor, used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . This suggests that this compound may have an impact on cellular processes related to these functions.

Molecular Mechanism

It is known that this compound can be used as a gain medium in dye lasers as a sensitizer in chemoluminescence . This suggests that this compound may interact with biomolecules in a way that influences these processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthacene can be synthesized through various methods, including the cyclodehydrogenation of suitable precursors. One common method involves the cyclization of stilbene derivatives under high-temperature conditions. Another approach is the Diels-Alder reaction followed by dehydrogenation.

Industrial Production Methods: Industrial production of this compound often involves the catalytic dehydrogenation of hydrocarbons. This process typically requires high temperatures and the presence of a catalyst such as palladium on carbon. The reaction conditions must be carefully controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Naphthacene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction of this compound can yield dihydro derivatives, which have different electronic properties.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration and sulfonation, can occur at specific positions on the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are employed under controlled conditions.

Major Products:

Scientific Research Applications

Naphthacene has a wide range of applications in scientific research:

    Chemistry: Used as a molecular organic semiconductor in organic field-effect transistors and organic light-emitting diodes.

    Biology: this compound derivatives are components of the tetracycline class of antibiotics, which are used to treat bacterial infections.

    Medicine: Investigated for its potential anticancer properties due to its ability to intercalate with DNA.

    Industry: Utilized in the production of dye lasers and as a sensitizer in chemiluminescence .

Comparison with Similar Compounds

    Naphthalene: Composed of two fused benzene rings, it is simpler and less reactive than naphthacene.

    Anthracene: Contains three fused benzene rings and shares some electronic properties with this compound but is less complex.

    Phenanthrene: Another polycyclic aromatic hydrocarbon with three fused rings, differing in its angular structure.

Uniqueness of this compound: this compound’s four-linearly fused benzene rings provide unique electronic properties, making it particularly valuable in organic electronics and as a component in antibiotics. Its ability to intercalate with DNA also sets it apart from simpler polycyclic aromatic hydrocarbons .

Properties

IUPAC Name

tetracene
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InChI

InChI=1S/C18H12/c1-2-6-14-10-18-12-16-8-4-3-7-15(16)11-17(18)9-13(14)5-1/h1-12H
Source PubChem
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InChI Key

IFLREYGFSNHWGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C=C4C=CC=CC4=CC3=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12
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DSSTOX Substance ID

DTXSID4059045
Record name Naphthacene
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Molecular Weight

228.3 g/mol
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Physical Description

"Orange leaflets from xylene"; melting point = 341 degrees C; [Merck Index] Has slight green fluorescence in daylight; [Hawley]
Record name Naphthacene
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CAS No.

92-24-0
Record name Naphthacene
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Record name Naphthacene
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Record name Naphthacene
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Melting Point

357 °C. [ChemIDplus]
Record name Naphthacene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of naphthacene?

A1: this compound, also known as tetracene, has a molecular formula of C18H12 and a molecular weight of 228.29 g/mol.

Q2: What are some key features of the absorption spectrum of this compound?

A2: this compound exhibits characteristic absorption bands in both the ultraviolet and visible regions. In the vapor phase, previously unresolved structure is apparent. [] In a 1:1 π-molecular complex with 1,2:4,5-pyromellitic dianhydride, a charge-transfer (CT) transition energy (ECT) is observed at 1.90 eV. []

Q3: What causes the wavelength dependence observed in the fluorescence spectrum of tetracene in p-terphenyl at 4.2 K?

A4: The wavelength dependence of the tetracene fluorescence spectrum in p-terphenyl at low temperatures is attributed to unusual crystal site relaxation processes occurring through electron-phonon coupling mechanisms. []

Q4: How does the photostability of this compound in evaporated films compare to that in solution?

A5: While this compound and rubrene exhibit similar photooxidation reactivity in solution, rubrene films are significantly more susceptible to photooxidation than this compound films. This difference is attributed to variations in molecular packing within the solid state. Conversely, pentacene, despite being easily photooxidized in solution, shows minimal enhancement in oxidation rate under light irradiation when in film form. This observation suggests a relationship between molecular packing and photooxidation susceptibility. []

Q5: What is the polarization energy of rubrene in the solid state and what does it indicate about its molecular packing?

A6: Rubrene exhibits a polarization energy of 0.6 eV in the solid state, which is approximately half the value observed for this compound. This finding suggests that rubrene molecules are loosely packed in the solid phase due to the steric hindrance imposed by the four phenyl substituents. []

Q6: How does the presence of this compound affect the fluorescence of anthracene?

A7: this compound acts as a quencher for the fluorescence of anthracene. This quenching effect is attributed to energy transfer from anthracene to this compound, leading to the suppression of anthracene's blue fluorescence and the emergence of this compound's characteristic greenish-yellow fluorescence. This phenomenon has been observed in both solid and solution phases. [, ]

Q7: What can be inferred about the triplet excitation energy of azulene based on its interaction with this compound and anthracene?

A8: Azulene effectively quenches anthracene triplets but not this compound triplets. This observation suggests that the triplet excitation energy of azulene falls between that of anthracene and this compound, estimated to be between 31 and 39 kcal/mol (11,000–14,000 cm−1). []

Q8: How does the steepness coefficient of the Urbach rule relate to exciton self-trapping in tetracene crystals?

A9: The steepness coefficients (σ) derived from the Urbach rule analysis of the low-energy tails in the a- and b-polarized absorption bands of tetracene crystals provide insights into exciton-phonon coupling strength. The obtained values of σa′ = 1.37 ± 0.12 and σb′ = 1.58 ± 0.13 suggest intermediate exciton-phonon coupling, which, when considered alongside luminescence data, points to the presence of shallowly self-trapped excitons in tetracene. []

Q9: How does fused alkali nitrate react with this compound?

A10: Fused alkali nitrate oxidizes this compound to naphthacenequinone. This reaction is believed to proceed via the formation of 9-nitrothis compound as an intermediate, which is subsequently oxidized to the quinone. []

Q10: What is the role of antimony trichloride (SbCl3) in the low-temperature hydrogenation of this compound by tetralin?

A11: SbCl3 acts as a catalyst and an oxidant in the low-temperature hydrogenation of this compound by tetralin. It facilitates the reaction by oxidizing this compound to its radical cation, which then reacts with tetralin to yield 5,12-dihydrothis compound. []

Q11: What is a key synthetic application of the Diels-Alder reaction involving 4a,9a-epoxy-4a,9a-dihydroanthracene-1,4,9,10-tetraone and its relevance to this compound chemistry?

A12: The Diels-Alder reaction between 4a,9a-epoxy-4a,9a-dihydroanthracene-1,4,9,10-tetraone and appropriate dienes provides a synthetic route to a variety of this compound derivatives. This approach has been utilized in the synthesis of intermediates related to 11-deoxyanthracyclinones, highlighting the importance of this reaction in accessing structurally complex this compound-containing compounds. []

Q12: Can you elaborate on the homologation method for the preparation of substituted pentacenes and naphthacenes?

A13: The homologation method involves the conversion of phthalic acid ester derivatives to two-ring extended phthalic acid ester derivatives. This process is achieved through a series of transformations involving the formation of diynes and metallacyclopentadienes using transition metals like zirconium and rhodium. This method allows for the preparation of various substituted pentacenes and naphthacenes, showcasing its versatility in synthesizing these polycyclic aromatic hydrocarbons. []

Q13: What are the key performance characteristics of thin-film transistors based on this compound?

A15: this compound-based thin-film transistors exhibit field-effect mobilities exceeding 0.1 cm2/Vs, current on/off ratios greater than 106, negative threshold voltages, and subthreshold slopes of 1 V/decade, making them suitable for large-area and low-cost electronics applications. [, ]

Q14: How does the performance of this compound-based organic thin-film transistors (OTFTs) compare to pentacene-based OTFTs?

A16: While both this compound and pentacene are promising organic semiconductors for OTFTs, this compound offers advantages in circuit fabrication. this compound OTFTs can be fabricated without requiring active layer patterning or a level shift stage, which are necessary for pentacene OTFT circuits. This advantage stems from the favorable threshold voltage and subthreshold region electrical characteristics of this compound OTFTs. []

Q15: What is the significance of the high photosensitivity observed in this compound OTFTs?

A17: The high photosensitivity of this compound OTFTs makes them potentially valuable for applications involving phototransistors. This property allows for the direct modulation of transistor current using light, opening avenues for optical sensing and switching applications. []

Q16: What level of accuracy can be achieved in predicting the valence π → π* excitation energies of this compound using multireference perturbation theory with complete active space self-consistent field (CASSCF) reference functions?

A18: Calculations employing multireference perturbation theory with CASSCF reference functions can predict the valence π → π* excitation energies of this compound with an accuracy of 0.25 eV or better. This level of accuracy allows for reliable assignments of experimental one- and two-photon spectra and T-T spectra of low-lying valence excited states. []

Q17: How does the theoretical prediction of the gas-phase heat of formation for this compound compare to the accepted experimental value, and what is the proposed explanation for the discrepancy?

A19: Computational methods, including the W1-F12 method, predict a gas-phase heat of formation for this compound that is inconsistent with the accepted experimental value. The discrepancy suggests that the experimental value may need revision. A more realistic estimate based on computational results and data from lower acenes is Δf298 [this compound(g)] = 74.25 ± 1 kcal/mol. []

Q18: What insights does the crystal structure of the 1:1 π-molecular complex of tetracene with 1,2:4,5-pyromellitic dianhydride provide?

A20: The crystal structure analysis reveals that the complex consists of centrosymmetric planar component molecules stacked alternately in columns along the a-axis. Both molecular planes are perpendicular to the a-axis with an interplanar separation of 3.36 Å. []

Q19: How does the rapid expansion of supercritical solutions (RESS) technique using CO2 contribute to the fabrication of tetracene thin films?

A21: The RESS technique utilizing CO2 enables the deposition of tetracene thin films with desirable structural properties. The resulting films exhibit a high density of submicron-sized grains, a Volmer–Weber growth mode, and regularly arranged structures in both horizontal and vertical directions on SiO2/Si substrates. []

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